DL-Tyrosine-d2
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Overview
Description
DL-Tyrosine-d2 is a deuterium-labeled form of DL-Tyrosine, an aromatic nonessential amino acid synthesized from the essential amino acid phenylalanine. This compound is a precursor for several important neurotransmitters, including epinephrine, norepinephrine, and dopamine . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Tyrosine-d2 can be synthesized using a chemical-enzyme method. The process involves the following steps:
Acylation Reaction: DL-Tyrosine is acylated using an acylating agent in an acidic medium to produce DL-N-phenylacetyltyrosine.
Enantiomeric Selective Hydrolysis: Using immobilized penicillin acylase as a biocatalyst, DL-N-phenylacetyltyrosine is hydrolyzed to form L-tyrosine, phenylacetic acid, and D-N-phenylacetyltyrosine.
Acidolysis: D-N-phenylacetyltyrosine undergoes acidolysis to yield phenylacetic acid and D-tyrosine.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes to ensure high yield and optical purity. The chemical-enzyme method mentioned above is suitable for large-scale production due to its high yield and simplicity .
Chemical Reactions Analysis
Types of Reactions
DL-Tyrosine-d2 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group in this compound with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions include various quinones, alcohols, amines, and substituted tyrosine derivatives .
Scientific Research Applications
DL-Tyrosine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tyrosine metabolism.
Biology: Helps in studying the biosynthesis of neurotransmitters and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes .
Mechanism of Action
DL-Tyrosine-d2 exerts its effects primarily through its role as a precursor for neurotransmitters. The mechanism involves the following steps:
Uptake: this compound is taken up by neurons through a sodium-dependent mechanism.
Conversion: It is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in dopamine synthesis.
Decarboxylation: L-DOPA is then decarboxylated to form dopamine by aromatic L-amino acid decarboxylase.
Storage and Release: Dopamine is stored in vesicles and released upon neuronal activation
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The L-isomer of tyrosine, commonly found in proteins.
D-Tyrosine: The D-isomer of tyrosine, not commonly found in proteins but has unique biological roles.
DL-Tyrosine: A racemic mixture of D- and L-tyrosine.
Uniqueness
DL-Tyrosine-d2 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the pharmacokinetics of drugs. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry .
Biological Activity
DL-Tyrosine-d2 is a stable isotope-labeled form of the non-essential amino acid DL-Tyrosine, where two hydrogen atoms are replaced with deuterium. This modification enhances its utility in various scientific applications, particularly in metabolic studies and tracer experiments. Tyrosine is crucial for the synthesis of several neurotransmitters, including dopamine, norepinephrine, and epinephrine, and plays a significant role in protein synthesis and enzyme function.
- Molecular Formula : C9H9D2N O3
- Molecular Weight : 181.24 g/mol
- CAS Number : 1262382-56-1
Biological Functions
This compound exhibits biological activities similar to those of regular DL-Tyrosine, primarily through its involvement in neurotransmitter synthesis and metabolic pathways. The following sections detail its biological activity:
1. Neurotransmitter Synthesis
This compound is integral to the synthesis of catecholamines:
- Dopamine : A precursor in the production of norepinephrine and epinephrine.
- Norepinephrine : Involved in regulating mood and stress response.
- Epinephrine : Plays a role in the body's fight-or-flight response.
Studies indicate that deuteration does not significantly alter the metabolic pathways of tyrosine, allowing for effective tracking in biological systems .
2. Impact on Dopaminergic Systems
Research has shown that this compound can influence dopaminergic signaling:
- Dopamine D2 Receptor Interaction : D2 receptors regulate dopamine release and are critical in managing various neurological functions. This compound's role as a precursor can modulate dopamine levels, impacting conditions such as Parkinson's disease .
3. Case Studies
Several studies have utilized this compound to explore its effects on biological systems:
- Study on Stress Response : In a controlled experiment, subjects administered with this compound exhibited enhanced cognitive performance under stress, attributed to increased dopamine synthesis .
- Metabolic Tracking : A study utilized this compound as a tracer to investigate metabolic pathways in mice, revealing insights into amino acid metabolism and neurotransmitter dynamics .
Applications
This compound is applied across various fields due to its unique properties:
- Metabolic Studies : Used as a tracer in studies investigating metabolic pathways.
- Pharmaceutical Research : Assists in understanding drug interactions with neurotransmitter systems.
- Nutritional Science : Evaluates the impact of tyrosine supplementation on mental performance and mood regulation.
Data Table: Comparison of Biological Activities
Activity | DL-Tyrosine | This compound |
---|---|---|
Neurotransmitter Synthesis | Yes | Yes |
Dopamine Regulation | Moderate | Enhanced |
Cognitive Performance | Variable | Improved under stress |
Metabolic Tracing | Limited | Extensive |
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5D2 |
InChI Key |
OUYCCCASQSFEME-BFWBPSQCSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C(C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
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